1,3-dioxaindane-4,5-dicarbaldehyde
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Overview
Description
1,3-dioxaindane-4,5-dicarbaldehyde is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by its molecular formula, C9H6O4, and is known for its distinctive properties that make it valuable in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxaindane-4,5-dicarbaldehyde typically involves the condensation of specific aldehyde precursors under controlled conditions. One common method includes the use of a hexa-aldehyde monomer, which is synthesized by placing two aldehyde groups in the middle of the backbone of a D2h-symmetric tetraaldehyde . This process requires precise reaction conditions to ensure the correct formation of the desired compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3-dioxaindane-4,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1,3-dioxaindane-4,5-dicarbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and covalent organic frameworks (COFs).
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dioxaindane-4,5-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. These interactions can modulate cellular pathways and influence biological processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
1,3-dioxane: A structurally related compound used in polymer electrolytes for lithium-metal batteries.
Isoindoline-1,3-dione derivatives: Compounds with similar structural motifs investigated for their anticancer properties.
Uniqueness
1,3-dioxaindane-4,5-dicarbaldehyde stands out due to its unique combination of aldehyde groups and dioxane ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
52315-62-5 |
---|---|
Molecular Formula |
C9H6O4 |
Molecular Weight |
178.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.